molecular formula C30H32N4O6S4 B12029900 N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12029900
M. Wt: 672.9 g/mol
InChI Key: GXTROWYOZMFZLB-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCL L336947 is a chemical compound with the molecular formula C30H32N4O6S4 and a molecular weight of 672.869. It is a rare and unique chemical provided by Sigma-Aldrich for early discovery research

Preparation Methods

The synthetic routes and reaction conditions for RCL L336947 are not extensively documented in public literature. it is typically synthesized through a series of organic reactions involving the assembly of its multiple functional groups. Industrial production methods would likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

RCL L336947 can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions would depend on the specific functional groups involved.

Scientific Research Applications

RCL L336947 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL L336947 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

RCL L336947 can be compared with other similar compounds such as:

Properties

Molecular Formula

C30H32N4O6S4

Molecular Weight

672.9 g/mol

IUPAC Name

4-[(5E)-5-[3-[4-(4-ethoxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)butanamide

InChI

InChI=1S/C30H32N4O6S4/c1-3-39-21-13-9-19(10-14-21)31-23(35)7-5-17-33-27(37)25(43-29(33)41)26-28(38)34(30(42)44-26)18-6-8-24(36)32-20-11-15-22(16-12-20)40-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,31,35)(H,32,36)/b26-25+

InChI Key

GXTROWYOZMFZLB-OCEACIFDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)SC2=S

Origin of Product

United States

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